molecular formula C12H10N4O6S B11596317 {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11596317
M. Wt: 338.30 g/mol
InChI Key: OIZIVDSMFGFTIA-WLRTZDKTSA-N
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Description

The compound {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic molecule featuring multiple functional groups, including a thiazolidinone ring, a nitro group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring. This step often requires heating and the presence of a catalyst such as p-toluenesulfonic acid.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazolidinone moieties.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a potential candidate for treating diseases such as cancer and bacterial infections.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone and thiazolidinone moieties allow it to form stable complexes with metal ions and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Hydrazones: Compounds featuring a hydrazone linkage.

    Nitrobenzylidene Derivatives: Compounds with a nitrobenzylidene moiety.

Uniqueness

What sets {(2E)-2-[(2E)-(2-hydroxy-3-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid apart is its combination of these functional groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N4O6S

Molecular Weight

338.30 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(2-hydroxy-3-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H10N4O6S/c17-9(18)4-8-11(20)14-12(23-8)15-13-5-6-2-1-3-7(10(6)19)16(21)22/h1-3,5,8,19H,4H2,(H,17,18)(H,14,15,20)/b13-5+

InChI Key

OIZIVDSMFGFTIA-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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